3-Chloro-3'-methylbenzophenone
Overview
Description
3-Chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom at the 3-position and a methyl group at the 3’-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-3’-methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, 3-chlorobenzoyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the palladium-catalyzed cross-coupling reaction. In this method, 3-chlorobenzoyl chloride is coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Chloro-3’-methylbenzophenone typically follows the Friedel-Crafts acylation route due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alkoxides, solvents like ethanol or methanol, and mild heating.
Reduction: Sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or diethyl ether, and low temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous conditions, and elevated temperatures.
Major Products:
Substitution: Products like 3-amino-3’-methylbenzophenone or 3-methoxy-3’-methylbenzophenone.
Reduction: 3-Chloro-3’-methylbenzhydrol.
Oxidation: 3-Chloro-3’-methylbenzoic acid.
Scientific Research Applications
3-Chloro-3’-methylbenzophenone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: As a precursor in the production of dyes, fragrances, and polymers
Mechanism of Action
The mechanism of action of 3-Chloro-3’-methylbenzophenone depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
- 3-Chloro-2’-methylbenzophenone
- 2-Chloro-3’-methylbenzophenone
- 4-Chloro-3’-methylbenzophenone
Uniqueness: 3-Chloro-3’-methylbenzophenone is unique due to the specific positioning of the chlorine and methyl groups on the benzophenone structure. This unique substitution pattern can influence its reactivity and interaction with other molecules, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373992 | |
Record name | 3-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-41-3 | |
Record name | 3-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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